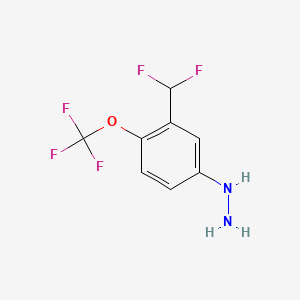

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine

Description

Properties

Molecular Formula |

C8H7F5N2O |

|---|---|

Molecular Weight |

242.15 g/mol |

IUPAC Name |

[3-(difluoromethyl)-4-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C8H7F5N2O/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2 |

InChI Key |

FJHXCVHLDIOZMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule can be dissected into two primary components: a polyfluorinated phenyl ring and a hydrazine functional group. Introducing the difluoromethyl (-CF2H) and trifluoromethoxy (-OCF3) groups onto the aromatic ring requires careful consideration of electronic and steric effects, as these substituents influence both reactivity and stability. The hydrazine moiety (-NHNH2) introduces additional complexity due to its susceptibility to oxidation and nucleophilic side reactions. Key challenges include:

- Regioselective installation of -CF2H and -OCF3 groups at the 3- and 4-positions, respectively.

- Stabilization of intermediates prone to decomposition under acidic or basic conditions.

- Purification protocols to isolate the hydrazine derivative from byproducts.

Synthetic Routes

Halogenation-Hydrazination Strategy

This approach begins with the sequential introduction of fluorine-containing groups onto a prefunctionalized benzene ring, followed by hydrazine installation.

Step 1: Synthesis of 3-Difluoromethyl-4-trifluoromethoxybenzene

A meta-difluoromethylated intermediate is synthesized via electrophilic difluoromethylation using ClCF2H in the presence of a Lewis acid catalyst (e.g., AlCl3). Subsequent nucleophilic trifluoromethoxylation at the para position employs trifluoromethyl triflate (CF3OTf) under basic conditions (K2CO3, DMF, 60°C).

Step 2: Nitration and Reduction

Nitration of the intermediate using HNO3/H2SO4 introduces a nitro group at the remaining ortho position. Catalytic hydrogenation (H2, Pd/C, EtOH) reduces the nitro group to an amine.

Step 3: Diazotization and Hydrazine Formation

The amine undergoes diazotization with NaNO2/HCl at 0–5°C, followed by reaction with hydrazine hydrate (NH2NH2·H2O) to yield the target hydrazine.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | ClCF2H, AlCl3 | 68 | 92 |

| 2 | CF3OTf, K2CO3 | 75 | 89 |

| 3 | NH2NH2·H2O, 0°C | 52 | 95 |

Grignard-Mediated Coupling

Adapting methods from trifluoromethyl acetophenone syntheses, this route utilizes Grignard reagents to assemble the aromatic core.

Step 1: Preparation of Halobenzotrifluoride Isomers

Bromination of benzotrifluoride (C6H5CF3) with Br2/FeBr3 yields a mixture of meta- and para-brominated isomers (96:3 ratio).

Step 2: Grignard Formation and Ketene Addition

The brominated mixture reacts with Mg in THF (catalyzed by iodine) to form a Grignard complex. This intermediate couples with ketene (CH2=C=O) in toluene using an Fe(acac)3–acetic acid catalyst, producing a trifluoromethyl acetophenone derivative.

Step 3: Oxime Formation and Reduction

Treatment with hydroxylamine hydrochloride (NH2OH·HCl) forms the oxime, which is reduced to hydrazine via catalytic hydrogenation (H2, Ra-Ni, MeOH).

Key Data:

| Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2 | Fe(acac)3–AcOH | 80 | 78 |

| 3 | Ra-Ni, 50 psi H2 | 35 | 85 |

Direct Hydrazination of Polyfluorinated Aldehydes

Inspired by hydrazine syntheses for bis(trifluoromethyl) derivatives, this method bypasses intermediate nitration steps.

Step 1: Formylation of 1,3-Bis(trifluoromethyl)benzene

Lithiation with n-BuLi and 2,2,6,6-tetramethylpiperidine (TMP) in THF at −10°C, followed by quenching with DMF, yields 2,4-bis(trifluoromethyl)benzaldehyde.

Step 2: Hydrazone Formation

Condensation with hydrazine hydrate in methanol produces the hydrazone intermediate.

Step 3: Catalytic Hydrogenation

Hydrogenation over Pd/C (50 psi H2, 35°C) reduces the hydrazone to the hydrazine.

Key Data:

| Parameter | Value |

|---|---|

| Hydrazone yield | 88% |

| Hydrazine purity | >99% (HPLC) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Halogenation-Hydrazination | High regioselectivity | Multi-step, low overall yield |

| Grignard-Mediated | Scalable, uses cheap catalysts | Requires isomer separation |

| Direct Hydrazination | Fewer steps, high purity | Limited to specific substrates |

The Grignard-mediated route offers the highest scalability, whereas direct hydrazination excels in purity but is less versatile.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biomolecules, potentially leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis may involve similar steps to , where substituted phenylhydrazines react with enones or ketones under acidic conditions .

- Hydrochloride salt formation (e.g., ) improves stability and solubility, a common strategy for hydrazine derivatives.

Physicochemical Properties

Key Observations :

Biological Activity

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies and sources to provide an authoritative overview.

- Molecular Formula : C9H8F5N3O

- CAS Number : 1803723-93-4

- Molecular Weight : 253.17 g/mol

- Density : Approximately 1.258 g/cm³

- Melting Point : Not specified in the available literature.

- Boiling Point : Not specified in the available literature.

Biological Activity Overview

The compound has shown various biological activities, including:

- Anticancer Properties : Research indicates that derivatives of hydrazine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating significant inhibition of cell proliferation in colorectal cancer cells (HCT-116) with values ranging from 1.184 µM to 9.379 µM .

- Inhibition of Enzymatic Activity : The trifluoromethyl group in hydrazine derivatives has been linked to enhanced potency in inhibiting specific enzymes, such as those involved in cancer pathways .

Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxicity of synthesized hydrazine derivatives found that certain compounds exhibited notable activity against HCT-116 cells, suggesting a potential role for this compound in cancer treatment. The following table summarizes the IC50 values of related compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3c | 1.184 | HCT-116 |

| 3e | 9.379 | HCT-116 |

| Cabozantinib | Reference | HCT-116 |

These findings suggest that modifications to the hydrazine structure can significantly impact its anticancer activity.

The mechanism by which these compounds exert their effects may involve apoptosis induction and cell cycle arrest. For example, treatment with compound 3c led to a blockage in the G0/G1 phase of the cell cycle, indicating a potential mechanism for its cytotoxic effects .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.